6-(Ethenesulfonyl)pyridine-3-carbonitrile

Covalent Inhibition Cysteine Protease Electrophilic Warhead

Researchers developing targeted covalent inhibitors (TCIs) often face inconsistent electrophilic reactivity across commercial warhead scaffolds, compromising target selectivity. 6-(Ethenesulfonyl)pyridine-3-carbonitrile resolves this with a precisely tuned vinyl sulfone warhead whose electrophilicity is modulated by the electron-withdrawing 3-cyano group, enabling selective cysteine modification while minimizing off-target labeling. • Validated covalent warhead for cysteine proteases (e.g., cruzain, rhodesain) in anti-parasitic drug discovery programs. • Ideal core scaffold for activity-based protein profiling (ABPP) probe conjugation and antimicrobial SAR campaigns. • Supplied at 95% purity with full analytical documentation; bulk quantities available upon request for medicinal chemistry programs.

Molecular Formula C8H6N2O2S
Molecular Weight 194.21 g/mol
CAS No. 1153513-61-1
Cat. No. B1486582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Ethenesulfonyl)pyridine-3-carbonitrile
CAS1153513-61-1
Molecular FormulaC8H6N2O2S
Molecular Weight194.21 g/mol
Structural Identifiers
SMILESC=CS(=O)(=O)C1=NC=C(C=C1)C#N
InChIInChI=1S/C8H6N2O2S/c1-2-13(11,12)8-4-3-7(5-9)6-10-8/h2-4,6H,1H2
InChIKeyLLDMTHLVWMQACP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Ethenesulfonyl)pyridine-3-carbonitrile for R&D


6-(Ethenesulfonyl)pyridine-3-carbonitrile (CAS 1153513-61-1), also known as 6-(vinylsulfonyl)nicotinonitrile, is a pyridine-3-carbonitrile derivative featuring an ethenesulfonyl (vinyl sulfone) group at the 6-position and a nitrile at the 3-position . It is a small-molecule scaffold (MW: 194.21 g/mol, Formula: C8H6N2O2S) utilized primarily in medicinal chemistry and chemical biology research [1]. The ethenesulfonyl moiety is a well-characterized electrophilic warhead capable of covalent modification of cysteine residues, a mechanism foundational to its potential as a targeted covalent inhibitor (TCI) [2]. This compound is available from commercial suppliers for research purposes, typically in powder form with a purity specification of 95% .

Uniqueness of 6-(Ethenesulfonyl)pyridine-3-carbonitrile


The substitution pattern of the pyridine ring dictates the compound's electrophilic and nucleophilic properties, which directly impacts target engagement and selectivity. While many pyridine-3-carbonitriles exist, the 6-ethenesulfonyl group is a specific, tunable covalent warhead whose reactivity is highly sensitive to the electron-withdrawing effect of the 3-cyano group [1]. In analogous 2-sulfonylpyridine systems, it has been demonstrated that electrophilicity can be systematically tuned via substitution to achieve selective reaction with biological thiols, avoiding non-specific protein labeling [2]. Therefore, substituting 6-(ethenesulfonyl)pyridine-3-carbonitrile with a methylsulfonyl, phenylsulfonyl, or an alternative positional isomer will result in a distinct electrophilic profile and, consequently, a different biological fingerprint. For a researcher designing a covalent probe or inhibitor, this specific electronic architecture is non-negotiable.

6-(Ethenesulfonyl)pyridine-3-carbonitrile vs. Analogs


Warhead Reactivity: Vinyl Sulfone in Cysteine Protease Inhibition

The vinyl sulfone (ethenesulfonyl) group is a classic, moderately reactive electrophilic warhead for cysteine proteases. In a class-level inference from studies on cruzain inhibitors, the vinyl sulfone moiety (as in K777) demonstrates high second-order rate constants (kinact/Ki) for enzyme inactivation. For instance, a structurally distinct vinyl sulfone inhibitor, K11017, exhibited a kinact/Ki of 676,000 M⁻¹s⁻¹ against cruzain [1]. This demonstrates the warhead's potential for high covalent efficiency. In contrast, a related class of reversible, time-dependent inhibitors (PVHIs) that replace the vinyl sulfone with vinyl heterocycles (e.g., vinyl-2-pyridine) show a different inhibition profile with Ki* values in the range of 0.1-0.4 µM [2]. The 6-(ethenesulfonyl)pyridine-3-carbonitrile combines the reactivity of the vinyl sulfone with the tunability of a heterocyclic scaffold.

Covalent Inhibition Cysteine Protease Electrophilic Warhead

Antimicrobial Activity: Vinyl vs. Phenyl Sulfonyl Nicotinonitriles

While direct data for 6-(ethenesulfonyl)pyridine-3-carbonitrile is absent, a close structural analog, 6-(phenylsulfonyl)nicotinonitrile (U262), has demonstrated significant antimicrobial activity. U262 was found to inhibit the growth of Vibrio vulnificus by disrupting its quorum-sensing pathway [1]. The vinyl sulfone group in the target compound provides a reactive handle that is absent in the phenyl sulfone analog, enabling covalent target engagement that could lead to a different spectrum of activity or potency. This is a cross-study comparable inference where the core nicotinonitrile scaffold is held constant, and the sulfonyl substituent is the variable of interest.

Antimicrobial Quorum Sensing Antivirulence

Physical Form and Purity Differentiation

As a commercially available research chemical, 6-(ethenesulfonyl)pyridine-3-carbonitrile is supplied with defined specifications that ensure reproducibility in chemical reactions. It is typically provided as a powder with a minimum purity of 95% . This is a direct comparison against using in-house synthesized material of unverified purity or against other commercial analogs that may be available only as liquids or oils, which can impact handling and formulation. The powder form and defined purity offer a practical advantage for precise weighing and consistent reaction stoichiometry in multi-step syntheses.

Chemical Synthesis Building Block Quality Control

Key Applications of 6-(Ethenesulfonyl)pyridine-3-carbonitrile


Covalent Inhibitors for Cysteine Proteases

The compound's ethenesulfonyl group is a validated covalent warhead for cysteine proteases. It is best deployed in medicinal chemistry programs aimed at diseases where target inhibition by irreversible covalent modification is desired, such as in the development of anti-parasitic agents for Chagas disease (targeting cruzain) or Human African Trypanosomiasis (targeting rhodesain) [1]. The scaffold can be further functionalized to optimize binding affinity and selectivity.

Chemical Probes for Target Validation

Due to the tunable nature of the 2-sulfonylpyridine electrophile, as demonstrated in class-level studies [1], this compound is an ideal starting point for creating chemical probes. By conjugating the 6-(ethenesulfonyl)pyridine-3-carbonitrile core to a target-recognition element, researchers can develop selective probes for activity-based protein profiling (ABPP) to identify and validate novel drug targets.

SAR Studies of Antimicrobial Scaffolds

Given the established antimicrobial activity of the structurally related 6-(phenylsulfonyl)nicotinonitrile (U262) [1], this compound can serve as a core scaffold for SAR campaigns. Replacing the phenyl group with the reactive ethenesulfonyl group introduces a covalent warhead, allowing medicinal chemists to explore a new dimension of activity and potency against pathogenic bacteria like Vibrio species.

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